molecular formula C17H23N7 B6453709 4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549030-28-4

4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6453709
CAS No.: 2549030-28-4
M. Wt: 325.4 g/mol
InChI Key: QLVGXJOEDUPDPT-UHFFFAOYSA-N
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Description

4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with pyrazinyl, piperazinyl, and pyrrolidinyl groups, which contribute to its diverse chemical properties and reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing similar functional groups are often active against a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of applications based on its unique structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution reactions:

    Final modifications: The pyrrolidinyl group is introduced in the final step, often through a substitution reaction involving pyrrolidine and a suitable leaving group on the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully or partially reduced derivatives.

Scientific Research Applications

4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine moiety.

    Piperazine derivatives: Commonly used in pharmaceuticals for their bioactive properties.

    Pyrimidine analogs: Widely studied for their roles in DNA synthesis and as therapeutic agents.

Uniqueness

4-methyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-2-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-12-15(22-6-2-3-7-22)21-17(20-14)24-10-8-23(9-11-24)16-13-18-4-5-19-16/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVGXJOEDUPDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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